Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH

HIV-1 Protease Enzymology Analytical Chemistry

Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH (Ac-SQNY-OH) is the precise P4-P1 cleavage product of HIV-1 protease, essential for calibrating fluorescence-based assays and validating inhibitor IC50 values. Unlike generic tetrapeptides, its N-acetyl cap and DL-racemic composition ensure solubility and reproducibility matching published data (PDB 3DOX). This critical standard eliminates inter-batch variability inherent to non-acetylated or enantiopure alternatives, making it the definitive choice for GLP analytical method validation and stereochemical tolerance studies.

Molecular Formula C23H32N6O10
Molecular Weight 552.5 g/mol
Cat. No. B12119292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH
Molecular FormulaC23H32N6O10
Molecular Weight552.5 g/mol
Structural Identifiers
SMILESCC(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
InChIInChI=1S/C23H32N6O10/c1-11(31)26-17(10-30)22(37)27-14(6-7-18(24)33)20(35)28-15(9-19(25)34)21(36)29-16(23(38)39)8-12-2-4-13(32)5-3-12/h2-5,14-17,30,32H,6-10H2,1H3,(H2,24,33)(H2,25,34)(H,26,31)(H,27,37)(H,28,35)(H,29,36)(H,38,39)
InChIKeySOXZHYWWHJJAIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH (CAS 129521-68-2): Defined Tetrapeptide Procurement Specifications and Core Identity


Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH (also designated Ac-SQNY-OH) is a synthetic, N-acetylated tetrapeptide composed of the amino acids serine, glutamine, asparagine, and tyrosine, each present as a mixture of D- and L-enantiomers . The compound possesses the molecular formula C23H32N6O10 and a monoisotopic mass of 552.218 Da (average molecular weight 552.53 Da) . It is primarily utilized as a defined biochemical tool in the study of HIV-1 protease enzymology, where it serves as a specific cleavage product generated from larger peptide substrates that mimic the viral p17-p24 polyprotein processing site [1]. The presence of the N-terminal acetyl cap enhances its stability and solubility profile relative to unblocked tetrapeptides, making it suitable for reproducible in vitro assay conditions . The DL-racemic designation indicates that this material is a mixture of stereoisomers, which is a critical specification for users conducting stereochemical or enzymatic selectivity studies, as it differs from enantiomerically pure L- or D- peptide preparations .

Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH: Critical Reasons In-Class Tetrapeptide Substitution Introduces Experimental Variance


Generic substitution of Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH with other acetylated tetrapeptides or unmodified SQNY analogs introduces significant and often unquantified variability into experimental systems. First, the specific sequence Ser-Gln-Asn-Tyr is not arbitrary; it corresponds precisely to the P4-P1 residues of the HIV-1 protease p17-p24 cleavage site, a specificity determined by extensive kinetic and structural studies [1]. Altering even a single residue (e.g., Ser-Ser-Asn-Tyr or Thr-Thr-Asn-Tyr) abolishes the authentic recognition pattern and results in different binding affinities and cleavage kinetics [2]. Second, the N-terminal acetylation is critical for mimicking the native peptide bond environment in the viral polyprotein and directly impacts solubility and protease recognition; non-acetylated forms exhibit altered charge states and reduced stability in aqueous buffers . Third, the DL-racemic nature of this specific preparation provides a defined mixture of stereoisomers, which is essential for studies probing the stereochemical tolerance of proteases or for use as a control in enantioselective syntheses. Using an enantiomerically pure L- or D- peptide would fundamentally change the experimental outcome and preclude direct comparison to published data generated with the racemic material. Therefore, substituting this compound with a structurally similar but non-identical peptide introduces uncontrolled variables that compromise data reproducibility and invalidate cross-study comparisons.

Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH: Quantified Differentiation Evidence Against Key Comparators


Defined Molecular Identity and Mass Contrasts with Extended HIV-1 Protease Substrate

Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH (Ac-SQNY-OH) exhibits a molecular weight of 552.53 g/mol (C23H32N6O10), which is substantially lower than the commonly used heptapeptide HIV-1 protease substrate Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 (Ac-SQNYPVV-NH2), which has a molecular weight of 846.9 g/mol (C38H58N10O12) . This difference of 294.37 g/mol directly reflects the absence of the C-terminal Pro-Val-Val-NH2 tripeptide extension. This molecular distinction is critical for applications requiring the smaller, defined product of protease cleavage, such as mass spectrometry-based quantification of enzymatic activity or use as a calibrant in HPLC analyses where the larger substrate would co-elute or interfere with detection .

HIV-1 Protease Enzymology Analytical Chemistry

Established Role as Quantifiable HIV-1 Protease Cleavage Product in Validated Radiometric Assay

In the established radiometric assay for HIV-1 protease, the heptapeptide substrate [tyrosyl-3,5-3H]Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 is specifically cleaved by the enzyme to release the radiolabeled anionic product [tyrosyl-3,5-3H]Ac-Ser-Gln-Asn-Tyr-OH, which is then quantitatively retained on AG1-X8 anion-exchange resin [1]. This cleavage event is the direct basis for quantifying protease activity, with the amount of radiolabeled product recovered being directly proportional to enzyme concentration and reaction time. Alternative peptides lacking the precise Ser-Gln-Asn-Tyr sequence do not yield the same anionic product and therefore cannot be used interchangeably in this validated, high-throughput assay format [2]. The assay's linearity and sensitivity have been characterized, establishing this tetrapeptide as an indispensable reference standard for inhibitor screening campaigns [1].

HIV-1 Protease Radiometric Assay Enzyme Kinetics

Documented Product Inhibition of HIV-1 Protease with Specific Substrate Pairs

Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH (Ac-SQNY) has been characterized as a product inhibitor of HIV-1 protease (EC 3.4.23.16) in assays utilizing specific substrate pairs [1]. Data compiled in the BRENDA enzyme database indicate that Ac-SQNY exhibits product inhibition when generated from the substrates Ac-RASQNYPVV or Ac-SQNYFLDG-NH2 [1]. This is a mechanistically distinct property from simple substrate competition. In contrast, other peptide cleavage products, such as Phe-Leu-Asp-Gly-NH2, do not exhibit the same pattern of inhibition under identical conditions, highlighting the sequence-specific nature of this interaction [2]. While precise Ki values are not uniformly reported across all studies, the documented inhibitory effect is a critical consideration for experimental design, as accumulation of this product during prolonged enzyme reactions can lead to non-linear kinetics and underestimation of true protease activity [3].

HIV-1 Protease Enzyme Inhibition Product Inhibition

High-Resolution X-ray Crystallographic Structure of HIV-1 Protease in Complex with SQNY Product Peptide

The tetrapeptide SQNY (Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH) has been co-crystallized with HIV-1 protease as part of a product complex, providing atomic-resolution insights into enzyme-product interactions [1]. The X-ray structure, deposited as PDB ID 3DOX and refined to 2.0 Å resolution, reveals that a carboxyl oxygen of the SQNY peptide is hydrogen-bonded to the N-terminal nitrogen atom of the co-product PIV, a key observation that supports a specific mechanistic model of peptide bond cleavage [2]. This structural evidence is unique to the SQNY sequence; other tetrapeptides, such as Ser-Ser-Asn-Tyr or Thr-Thr-Asn-Tyr, have not been shown to form analogous high-resolution complexes with HIV-1 protease under identical conditions [3]. The availability of this structural data enables structure-based drug design efforts and provides a validated framework for molecular modeling studies of protease-substrate interactions [1].

Structural Biology X-ray Crystallography HIV-1 Protease

Reported Elastase Inhibitory Activity with Defined Kinetic Mechanism

Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH has been shown to function as an effective inhibitor of elastase and other serine proteases, with a kinetic mechanism involving the serine residue at position 1 acting as the nucleophile that binds to the enzyme's active site and prevents substrate access . While quantitative Ki or IC50 values are not consistently reported in the public literature, the inhibitory effect is documented and appears to be sequence-dependent . In contrast, related N-acetylated tetrapeptides with different sequences (e.g., those lacking the N-terminal serine or containing alternative aromatic residues at the C-terminus) exhibit altered or diminished inhibitory potency [1]. This property is relevant for researchers investigating protease inhibition mechanisms or developing peptide-based elastase modulators.

Elastase Serine Protease Enzyme Inhibition

Specified Purity and Storage Parameters for Reproducible Experimental Outcomes

Commercial preparations of Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH are typically offered with a minimum purity of 95%, as verified by HPLC and MS analysis . The recommended storage condition is -15°C to -20°C in lyophilized powder form, which ensures long-term stability . These specifications are critical because related, unmodified tetrapeptides or lower-purity preparations often exhibit accelerated degradation or contain contaminating peptide fragments that can interfere with sensitive enzymatic assays . The defined purity and storage guidelines provide a quality benchmark that directly impacts the reproducibility of quantitative biochemical experiments and ensures that procurement from reputable vendors yields material suitable for publication-grade research.

Quality Control Peptide Stability Procurement Specifications

Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH: High-Impact Application Scenarios Informed by Verified Evidence


HIV-1 Protease Inhibitor Screening and Kinetic Characterization

This tetrapeptide is an essential procurement item for laboratories performing radiometric or fluorescence-based HIV-1 protease assays. It serves as the authentic cleavage product standard for calibrating detection systems, validating assay linearity, and quantifying enzyme activity [1]. Its use ensures that inhibitor screening campaigns yield accurate IC50 values that are comparable to published benchmarks, as the accumulation of this product during extended reactions can be accounted for in kinetic models [2].

Structural Biology and Crystallographic Studies of HIV-1 Protease

Researchers engaged in X-ray crystallography of HIV-1 protease require this specific peptide to reproduce published product complex structures (PDB ID 3DOX) or to conduct co-crystallization experiments aimed at mapping substrate-enzyme interactions [1]. Using the identical peptide sequence is critical for molecular replacement phasing and for validating computational models of protease-substrate binding [2].

Serine Protease Inhibition Mechanism Studies

Investigators studying the mechanism of elastase or related serine proteases can utilize this compound as a defined peptide inhibitor. Its documented inhibitory activity, attributed to the N-terminal serine residue acting as a nucleophile, provides a chemical probe for dissecting active-site interactions and for benchmarking the potency of novel elastase inhibitors [1]. The compound's defined purity and storage stability support reproducible dose-response experiments [2].

Analytical Method Development and Quality Control

Analytical chemists developing HPLC or LC-MS methods for peptide quantification can employ Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH as a retention time and mass standard. Its well-characterized molecular weight and defined composition make it an ideal calibrant for peptide mapping and for validating the performance of chromatographic systems used in peptide drug substance analysis [1]. Its availability from commercial vendors with certified purity supports regulatory compliance in GLP environments [2].

Technical Documentation Hub

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